

Synthesis of chiral 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.

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Compound of Interest

Compound Name: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

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An In-Depth Technical Guide to the Synthesis of Chiral **1,2-Bis(4-chlorophenyl)ethane-1,2-diamine**

Abstract

Chiral **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** stands as a pivotal C₂-symmetric vicinal diamine, extensively utilized as a ligand in asymmetric catalysis. Its unique structural and electronic properties, imparted by the para-substituted chlorine atoms, make it an invaluable tool for medicinal chemists and researchers in drug development. This guide provides a comprehensive overview of the synthetic routes to this important molecule, focusing on the preparation of the racemic diamine and subsequent chiral resolution. Detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters influencing yield and enantioselectivity are presented to equip researchers with the practical knowledge required for its successful synthesis and application.

Introduction: The Significance of C₂-Symmetric Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a wide array of metal-catalyzed reactions.^{[1][2]} Their ability to form stable chelate complexes with transition metals creates a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as asymmetric hydrogenation, transfer hydrogenation, and

various carbon-carbon bond-forming transformations.[3][4] The C₂-symmetry of these ligands is particularly advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

Among this class of ligands, **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** has emerged as a particularly effective ligand. The electron-withdrawing nature of the chlorine substituents can modulate the electronic properties of the metal center, thereby influencing both catalytic activity and enantioselectivity.[5] This guide will delineate a reliable and scalable synthetic pathway to access both enantiomers of this valuable ligand.

Retrosynthetic Analysis and Strategic Approach

The synthesis of chiral **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** is most practically achieved through a convergent strategy. The primary disconnection leads back to the racemic diamine, which can be accessed from the corresponding diketone, 4,4'-dichlorobenzil. The chiral resolution of the racemic diamine is then undertaken as the final key step.

Diagram 1: Retrosynthetic Analysis



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Caption: A retrosynthetic pathway for chiral **1,2-bis(4-chlorophenyl)ethane-1,2-diamine**.

Synthesis of the Racemic Precursor: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

The synthesis of the racemic diamine is a two-step process commencing with the preparation of the α -diketone, 4,4'-dichlorobenzil, followed by a reductive amination.

Step 1: Synthesis of 4,4'-Dichlorobenzil

4,4'-Dichlorobenzil is a key intermediate and can be synthesized from 4-chlorobenzaldehyde via a benzoin condensation followed by oxidation, or more directly from 4,4'-dichlorobenzoin. A common laboratory preparation involves the oxidation of 4,4'-dichlorobenzoin.

Experimental Protocol: Oxidation of 4,4'-Dichlorobenzoin

- In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dichlorobenzoin (1.0 eq) in glacial acetic acid.
- Add nitric acid (2.0 eq) dropwise to the stirred solution.
- Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
- Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to afford pure 4,4'-dichlorobenzil as yellow needles.

Step 2: Reductive Amination to form Racemic 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

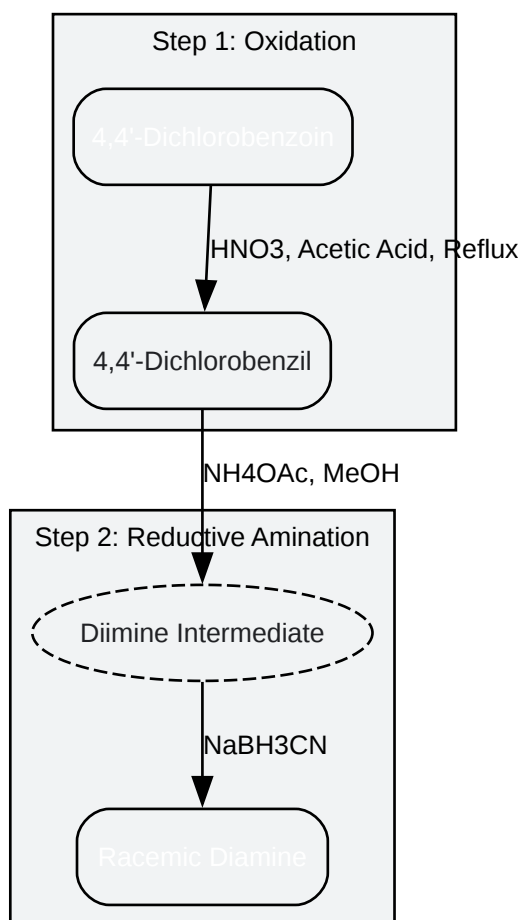
The conversion of the diketone to the diamine is achieved through a reductive amination process. This involves the condensation of 4,4'-dichlorobenzil with an ammonia source to form a diimine intermediate, which is then reduced in situ.

Experimental Protocol: One-Pot Reductive Amination

- To a solution of 4,4'-dichlorobenzil (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (3.0 eq).^[6]
- Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be carried out in a well-ventilated fume hood due to the use of a cyanide-containing reagent.

- Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of 2M HCl until the solution is acidic.
- Remove the methanol under reduced pressure.
- Basify the aqueous residue with 2M NaOH until a pH of >12 is reached.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic **1,2-bis(4-chlorophenyl)ethane-1,2-diamine**. The product can be further purified by column chromatography or recrystallization.

Diagram 2: Synthesis of Racemic Diamine



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Caption: The two-step synthesis of the racemic diamine from 4,4'-dichlorobenzoin.

Chiral Resolution of Racemic 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

The separation of the enantiomers of the racemic diamine is most effectively achieved by classical resolution using a chiral resolving agent. Tartaric acid is a commonly employed and cost-effective choice. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

- Dissolve the racemic **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** (1.0 eq) in a minimal amount of hot methanol.
- In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in a minimal amount of hot methanol.
- Slowly add the hot tartaric acid solution to the hot diamine solution with stirring.
- Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator overnight to facilitate crystallization.
- Collect the precipitated diastereomeric salt by vacuum filtration. This salt will be enriched in one of the diastereomers.
- To isolate the free diamine, suspend the diastereomeric salt in water and add 2M NaOH solution until the pH is >12.
- Extract the liberated free diamine with dichloromethane (3 x 30 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.
- The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
- The mother liquor from the first crystallization is enriched in the other diastereomer. This can be recovered by basification and extraction, and then resolved using D-(-)-tartaric acid to

obtain the other enantiomer.

Parameter	Condition	Rationale
Resolving Agent	L-(+)-Tartaric Acid	Readily available and inexpensive chiral acid.
Solvent	Methanol	Provides good solubility for the reactants and differential solubility for the diastereomeric salts.
Crystallization	Slow cooling	Promotes the formation of well-defined crystals and enhances the efficiency of the resolution.

Applications in Asymmetric Catalysis

The enantiomerically pure **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** is a versatile ligand for various asymmetric transformations. For instance, its ruthenium complexes have shown excellent performance in the asymmetric transfer hydrogenation of ketones.[\[3\]](#)

Conclusion

The synthesis of chiral **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** is a well-established and reproducible process. The key to success lies in the careful execution of the reductive amination and the meticulous fractional crystallization for chiral resolution. This guide provides a robust framework for researchers to access this valuable chiral ligand, paving the way for its application in the development of novel asymmetric catalytic methodologies.

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